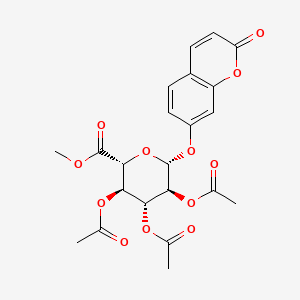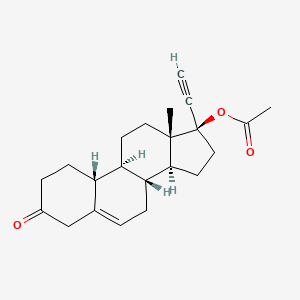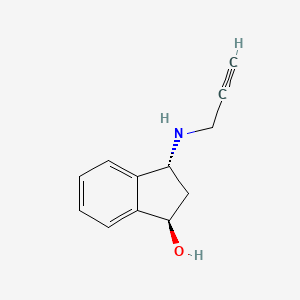
rac-trans-1-Deshydroxy Rasagiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of rac-trans-1-Deshydroxy Rasagiline involves several steps. One notable method is the dynamic kinetic resolution of racemic 1-aminoindan catalyzed by immobilized Candida antarctica lipase B (CALB) together with a palladium racemization catalyst . This process can be conducted on a large scale and involves the use of solvents like toluene and reagents such as palladium nanoparticles entrapped in aluminum hydroxide .
化学反应分析
rac-trans-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indanamine structure .
科学研究应用
rac-trans-1-Deshydroxy Rasagiline has several scientific research applications. It is primarily used in the study of Parkinson’s disease due to its ability to inhibit monoamine oxidase type B . Additionally, it has been used in research related to neuroprotection and the rescue of dopamine neurons from cell death . Its applications extend to chemistry, biology, and medicine, where it serves as a valuable tool in understanding neurodegenerative diseases .
作用机制
The mechanism of action of rac-trans-1-Deshydroxy Rasagiline involves the irreversible inhibition of monoamine oxidase type B (MAO-B) . This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps alleviate the symptoms of Parkinson’s disease . The compound’s molecular targets include MAO-B enzymes, and its pathways involve the regulation of dopamine metabolism .
相似化合物的比较
rac-trans-1-Deshydroxy Rasagiline is similar to other monoamine oxidase inhibitors like Selegiline and Rasagiline . it is unique in its specific structural modifications, which may confer different pharmacokinetic properties and efficacy . Similar compounds include Selegiline, which also inhibits MAO-B but has different metabolic pathways and side effects .
属性
IUPAC Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
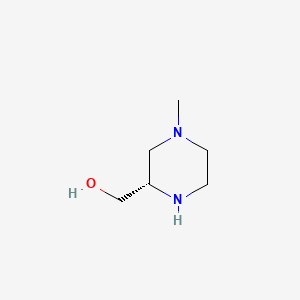
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
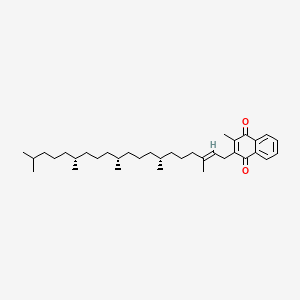
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/new.no-structure.jpg)
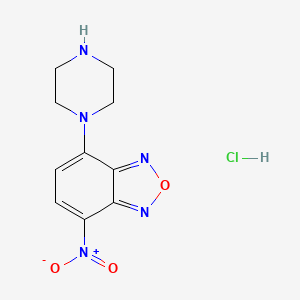
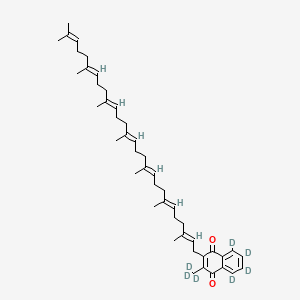
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)


